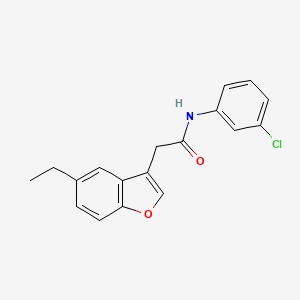

N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Description

N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group attached to the amide nitrogen and a 5-ethyl-substituted benzofuran moiety at the acetamide’s α-carbon. This compound is of interest due to its structural complexity, which combines halogenated aromatic and heterocyclic systems.

Properties

Molecular Formula |

C18H16ClNO2 |

|---|---|

Molecular Weight |

313.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C18H16ClNO2/c1-2-12-6-7-17-16(8-12)13(11-22-17)9-18(21)20-15-5-3-4-14(19)10-15/h3-8,10-11H,2,9H2,1H3,(H,20,21) |

InChI Key |

QJZOKSMVQNUNAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystallinity and Solid-State Geometry

N-(3-chlorophenyl)-2,2,2-trichloro-acetamide ():

- Structure : Differs in the acetamide’s α-position, which is fully chlorinated (CCl₃) instead of the benzofuran-ethyl group.

- Crystal System: Monoclinic with space group P2₁/c and one molecule per asymmetric unit.

- Impact of Substituents : The electron-withdrawing 3-chloro group on the phenyl ring stabilizes planar molecular conformations, similar to other meta-substituted analogs. Stronger electron-withdrawing groups (e.g., nitro) significantly alter lattice constants, suggesting substituent-dependent packing efficiency .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ():

- Structure : Features a dihalogenated phenyl ring (Cl, F) and a naphthalene group instead of benzofuran.

- Dihedral Angle : The naphthalene and chloro/fluoro-substituted benzene rings form a 60.5° angle, indicating steric hindrance from the bulkier naphthalene system.

- Hydrogen Bonding : Stabilized by N–H···O interactions, a common feature in acetamide crystals .

Table 1: Crystallographic Comparison

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Notable Interactions |

|---|---|---|---|---|

| N-(3-chlorophenyl)-2,2,2-trichloro-acetamide | Monoclinic | P2₁/c | N/A | C–Cl···Cl halogen bonding |

| N-(3-Cl-4-F-phenyl)-2-naphthylacetamide | Monoclinic | P2₁/c | 60.5 | N–H···O hydrogen bonds |

Biological Activity

N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, drawing on various research studies and findings.

Chemical Structure and Properties

The molecular formula of N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is , with a molecular weight of approximately 320.82 g/mol. The compound features a benzofuran ring substituted with an ethyl group and an acetamide group linked to a chlorophenyl moiety.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide has been investigated for its potential to inhibit various bacterial strains. A study showed that similar benzofuran compounds demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess comparable efficacy .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anti-inflammatory Activity

The anti-inflammatory potential of N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is supported by studies showing that benzofuran derivatives can inhibit pro-inflammatory cytokines. In vitro assays have demonstrated that these compounds can reduce the expression of TNF-alpha and IL-6 in macrophage models, indicating a possible mechanism for their anti-inflammatory effects .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzofuran derivatives, particularly in inhibiting cancer cell proliferation. For instance, compounds structurally similar to N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide have shown promising results against various cancer cell lines, including lung (A549) and breast (MCF7) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

The biological activity of N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could interact with receptors that regulate cell proliferation and survival.

- Signal Transduction Pathways : The compound may influence pathways such as NF-kB or MAPK, which are critical in inflammatory responses and cancer cell survival.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- A study on a similar benzofuran derivative revealed a significant reduction in tumor size in animal models when administered at therapeutic doses.

- Another investigation highlighted the reduction of inflammatory markers in patients with chronic inflammatory diseases after treatment with related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide, and what reaction conditions optimize yield and purity?

- Methodology : A common approach involves coupling 5-ethyl-1-benzofuran-3-acetic acid derivatives with 3-chloroaniline via amidation. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).

- Solvent selection (e.g., dichloromethane or DMF) and base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification via column chromatography or recrystallization. Reaction optimization may involve varying temperatures (0–25°C) and stoichiometric ratios .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm molecular connectivity and substituent positions (e.g., benzofuran protons at δ 6.5–7.5 ppm, acetamide NH at δ ~8.5 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX software ) determines bond lengths, angles, and packing interactions. For example, dihedral angles between aromatic rings in similar acetamides range from 60–80°, influencing crystallinity .

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

- Methodology :

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase or kinase inhibition) to measure IC₅₀ values.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- ADME prediction : Computational tools (e.g., SwissADME) evaluate logP, solubility, and bioavailability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate electronic properties and target interactions?

- Methodology :

- DFT calculations : Analyze HOMO-LUMO gaps (e.g., ~4–5 eV for similar chlorophenyl acetamides) to predict reactivity. Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites .

- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). For example, triazole-containing analogs show strong hydrogen bonding with active-site residues .

Q. What strategies resolve contradictions in crystallographic data or biological activity across analogs?

- Methodology :

- Comparative crystallography : Analyze isostructural analogs (e.g., N-(4-chlorophenyl) derivatives) to identify packing differences (e.g., hydrogen-bond networks vs. van der Waals interactions) .

- SAR studies : Modify substituents (e.g., ethyl vs. methyl on benzofuran) and correlate with activity trends. For instance, bulkier groups may enhance lipophilicity but reduce solubility .

Q. How does the crystal packing environment influence stability and reactivity under varying conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., ~200–250°C for similar compounds) to assess thermal stability.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) contributing to lattice energy. For example, N-H···O hydrogen bonds in acetamides enhance melting points .

Q. What advanced purification techniques improve enantiomeric purity for chiral analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.